molecular formula C11H15N B1219470 1-Benzylpyrrolidine CAS No. 29897-82-3

1-Benzylpyrrolidine

Cat. No. B1219470
CAS RN: 29897-82-3
M. Wt: 161.24 g/mol
InChI Key: CWEGCQIIDCZZED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpyrrolidine involves several methods, including the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of 1-benzylpyrrolidine, leading to various cyano adducts and cyanolactams (Ho & Castagnoli, 1980). Another approach involves a convenient route starting from inexpensive and commercially available materials, utilizing Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid (Jean et al., 2001).

Molecular Structure Analysis

Computational studies have been conducted to understand the structure-directing effect of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, revealing insights into the molecular packing and interaction energies within such structures (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

1-Benzylpyrrolidine undergoes various chemical reactions, including stereoselective reductions and reactions with sodium borohydride and metal chlorides, to produce intermediates and derivatives with potential applications in pharmaceuticals (Jumali et al., 2017).

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Pyrrolidine-Functionalized Nucleoside Analogs

    • Field : Medicinal Chemistry
    • Application : A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides was prepared and tested for their antiviral and anticancer activity .
    • Methods : The nucleoside analogs were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .
    • Results : The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates . A phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .
  • Synthesis of Polyfunctionalized Carbazoles and Pyrrolo[3,4-c]Carbazoles

    • Field : Organic Chemistry
    • Application : An efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles was developed . These compounds are important because the carbazole skeleton is widely occurring in natural alkaloids and pharmacologically active compounds representing a broad spectrum of important bioactivities .
    • Methods : The synthesis involved a p-TsOH catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone in toluene at 60°C . This was followed by DDQ oxidation in acetonitrile at room temperature to give the aromatized pyrrolo[3,4-c]carbazoles .
    • Results : The reaction resulted in polyfunctionalized carbazoles in satisfactory yields .
  • Inhibition of Viral Reverse Transcriptases and Mammalian DNA Polymerases

    • Field : Medicinal Chemistry
    • Application : Unnatural nucleoside analogs, including those functionalized with pyrrolidine, have been used to inhibit viral reverse transcriptases and mammalian DNA polymerases . This approach has proven useful in antiviral and anticancer therapy .
    • Methods : The majority of current nucleoside drugs retain the canonical nucleobase structure, which is fused to an unnatural sugar .
    • Results : The specific results of this application were not detailed in the source .

Future Directions

The pyrrolidine ring, as seen in 1-Benzylpyrrolidine, is a promising area of study in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGCQIIDCZZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184009
Record name 1-Benzylpyrrolidine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine

CAS RN

29897-82-3
Record name 1-(Phenylmethyl)pyrrolidine
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Record name 1-Benzylpyrrolidine
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Record name 1-Benzylpyrrolidine
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Record name 1-(benzyl)pyrrolidine
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Synthesis routes and methods I

Procedure details

A 25.0 ml portion of pyrrolidine was reacted with 10.9 ml of benzyl bromide in ether as described in Example 3, giving 12.3 g of 1-(phenylmethyl)pyrrolidine, which was then reacted with butyl lithium and diphenylphosphine chloride as described in Example 3, giving diphenyl]2-(1-pyrrolidinylmethyl)phenyl]phosphine.
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Synthesis routes and methods II

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Titanocene dichloride (0.28 g, 1.1 mmol) was dissolved in (15 mL) of tetrahydrofuran in a nitrogen atmosphere, and the reaction mixture was cooled to -78° C., and 2.4 mL of a 1.6M solution of n-butyl lithium in hexane was added. The reaction mixture was stirred for 15 min and then 4.5 mL diphenylsilane (24 mmol) was added. After warming the reaction mixture to room temperature, 1.8 g of N-benzylpyrrolidinone (11 mmol) was added to the black solution, which began bubbling and became warm (i.e., about 30° C.) after 1-2 min. The reaction mixture was stirred overnight at room temperature and then heated to 55° C. for 1 hour. The solution was then poured into 50 mL of ethyl ether and extracted with 1 M HCl (3×50 mL). The aqueous layer was washed with ether (2×25 mL) and then neutralized with a 5 M NaOH solution so that the aqueous layer was basic to pH paper. The product was extracted into ether (3×50 mL) and the emulsion that formed was also extracted with ether (50 mL). The combined ether extracts were dried over MgSO4, filtered, and concentrated in vacuo. N-benzylpyrrolidine was isolated as a yellow oil (1.58 g of 95% pure material, 84% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
452
Citations
T Wichur, A Więckowska, K Więckowski… - European Journal of …, 2020 - Elsevier
… While keeping the donepezil-based 1-benzylpyrrolidine-3-… final compounds, derivatives of 1-benzylpyrrolidine-3-amine … , which were then coupled with 1-benzylpyrrolidine-3-amine. The …
Number of citations: 40 www.sciencedirect.com
B Ho, N Castagnoli Jr - Journal of Medicinal Chemistry, 1980 - ACS Publications
… Incubations of tritium-labeled 1-benzylpyrrolidine with rabbit … of the model tert-amine 1-benzylpyrrolidine (4) in the presence and … 1-benzylpyrrolidine and microsomal macromolecules. …
Number of citations: 65 pubs.acs.org
J Moragues, J Prieto, RGW Spickett… - Journal of the Chemical …, 1976 - pubs.rsc.org
… 2-Aminomethyl- 1-benzylpyrrolidine (5) .-TO a suspension of lithium aluminium hydride (4.0 g, 0.1 mol) in anhydrous tetrahydrofuran (50 ml) was added a solution of the amide (8) (9.0 g …
Number of citations: 7 pubs.rsc.org
K Sugi - Journal of Synthetic Organic Chemistry, Japan, 2005 - jstage.jst.go.jp
遷移金属不斉錯体触媒を用いる反応の工業規模での実施は,「工業規模で入手可能な適切な配位子 (リ ガンド) の選定」 が必要である. 一方適切な配位子の選定は, 対象とする基質によって可変する…
Number of citations: 1 www.jstage.jst.go.jp
L Pinheiro, D Buisson, S Cortial, M Delaforge… - Journal of Molecular …, 2011 - Elsevier
Various bacterial and fungal strains were screened for their ability to catalyse the regioselective hydrolysis of 1-benzylpyrrolidine-2,5-dicarbonitrile (1). Among the examined strains, …
Number of citations: 4 www.sciencedirect.com
PK Choubey, A Tripathi, P Sharma… - Bioorganic & Medicinal …, 2020 - Elsevier
… In a recently published report, the potent 1-benzylpyrrolidine analog (compound F) was designed from compound E (AWJ89) against BChE (IC 50 …
Number of citations: 16 www.sciencedirect.com
M Morimoto, K Sakai - Tetrahedron: Asymmetry, 2008 - Elsevier
… of 4-halo-3-hydroxybutane derivatives 11 or 1-bromo-3-butene-2-one; 12 ring-closure of malic acid followed by hydride reduction; 13 and enzymatic hydroxylation of 1-benzylpyrrolidine…
Number of citations: 3 www.sciencedirect.com
M Nádvorník, V Langer, R Jirásko, M Holčapek… - Polyhedron, 2008 - Elsevier
A preparative procedure for the synthesis of an important chiral synthon of side-chain protected tyrosine was developed and optimised for the minimisation of nickel salts waste. While …
Number of citations: 11 www.sciencedirect.com
L Gómez-Hortigüela, F Corà, CRA Catlow… - Journal of the …, 2004 - ACS Publications
Using a combination of computer modeling techniques, we have investigated the ability of benzylpyrrolidine and its fluorinated derivatives in ortho, meta, and para positions of the …
Number of citations: 66 pubs.acs.org
R Jirásko, M Holčapek, L Kolářová… - Journal of mass …, 2008 - Wiley Online Library
This work demonstrates the application of electrospray ionization mass spectrometry (ESI‐MS) using two different mass analyzers, ion trap and hybrid quadrupole time‐of‐flight (QqTOF…

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